3-Amino-3,6-didesoxyglucose

Description

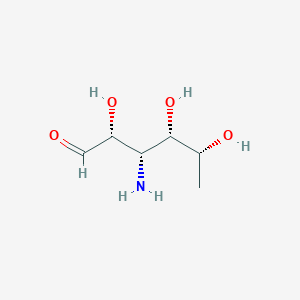

Structure

2D Structure

3D Structure

Properties

CAS No. |

15435-23-1 |

|---|---|

Molecular Formula |

C6H13NO4 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChI Key |

DTSSDPFTHGBSDX-JGWLITMVSA-N |

SMILES |

CC(C(C(C(C=O)O)N)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)N)O)O |

Other CAS No. |

15435-23-1 |

Synonyms |

3-amino-3,6-dideoxyglucose 3-amino-3,6-didesoxyglucose |

Origin of Product |

United States |

Natural Occurrence and Isolation

Occurrence in Bacterial Lipopolysaccharides

Lipopolysaccharide is a major component of the outer membrane of Gram-negative bacteria, and its O-antigen region exhibits immense structural diversity, often incorporating unusual sugars. 3-Amino-3,6-didesoxyhexoses, including the glucose and galactose isomers, are frequently identified as key constituents of these O-antigen chains.

Identification in Campylobacter coli Lipopolysaccharide

Research has confirmed the presence of 3-amino-3,6-dideoxy-D-glucose in the lipopolysaccharide of Campylobacter coli. nih.gov A study analyzing the monosaccharide composition of LPS from several Campylobacter strains found that 3-amino-3,6-dideoxyglucose was present in all but one of the seven C. coli strains examined. nih.gov This finding highlights its prevalence within this species.

Presence as a 3-Amino-3,6-dideoxyhexose in Escherichia coli O71 Lipopolysaccharide

A 3-amino-3,6-dideoxyhexose has been isolated from the lipopolysaccharide of Escherichia coli O71 and tentatively identified as 3-amino-3,6-dideoxyglucose. nih.govresearchgate.net Further structural analysis of the O-antigen of E. coli O71 revealed that it is composed of tetrasaccharide-repeating units which include the N-acetylated form of this sugar, 3-acetamido-3,6-dideoxyglucose (B1259766) (Quip3NAc). researchgate.net The structure of the E. coli O71 O-antigen is noted to be highly related to that of Salmonella enterica O28. researchgate.net Studies have also identified 3-amino-3,6-dideoxy-D-galactose in the lipopolysaccharides of other E. coli strains. researchgate.net

Constituents of Bacterial Cell Wall Structures

Beyond the outer membrane of Gram-negative bacteria, derivatives of 3-amino-3,6-dideoxyglucose are also integral to the cell wall structures of other bacteria, including both Gram-negative and Gram-positive species.

N-Acetyl-3-amino-3,6-dideoxy-D-galactose as a Cell Wall Component of Xanthomonas campestris

The N-acetylated form of the galactose isomer, N-acetyl-3-amino-3,6-dideoxy-D-galactose, was first identified as a cell wall constituent of the plant pathogen Xanthomonas campestris. nih.govnih.gov This compound was isolated from a phenol-soluble lipopolysaccharide of the organism. researchgate.netasm.org This discovery was significant as it was one of the earliest instances of a 3-amino-3,6-dideoxyhexose being identified in bacteria. researchgate.net This sugar is a major component of the X. campestris LPS. ekb.eg The biosynthesis pathway involves the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-amino-3,6-dideoxy-D-galactose. researchgate.net

Incorporation into Glycan Chains of Crystalline Bacterial Cell Surface Layer Proteins (e.g., Aneurinibacillus thermoaerophilus related derivatives)

In the Gram-positive bacterium Aneurinibacillus thermoaerophilus, a derivative of this amino sugar is found in the S-layer glycoproteins. The glycan chain of the S-layer protein is composed of D-rhamnose and 3-acetamido-3,6-dideoxy-D-galactose (D-Fucp3NAc). nih.gov The biosynthesis of the precursor, dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, involves five enzymes, including a novel isomerase. nih.gov This demonstrates the incorporation of these sugars into surface proteins, not just lipopolysaccharides.

Methodologies for Isolation from Biological Sources

The isolation and identification of 3-amino-3,6-didesoxyglucose and its derivatives from bacterial sources typically involve a series of biochemical techniques. A common initial step is the hydrolysis of the lipopolysaccharide or cell wall material, often using acid, to break it down into its constituent monosaccharides. nih.gov

Following hydrolysis, chromatographic methods are essential for separation and purification. Cation exchange chromatography is a frequently cited method for isolating these amino sugars from the complex mixture of other sugars in the hydrolysate. nih.govasm.orgasm.org Paper chromatography has also been employed for identification by comparing the mobility of the isolated sugar to that of known standards. nih.govnih.gov

Further characterization and identification are achieved through various analytical techniques, including:

Colorimetric Procedures: Specific colorimetric assays can be used to detect and quantify 3-amino-3,6-dideoxyhexoses. nih.govasm.org

Mass Spectrometry: This technique provides information on the molecular weight and fragmentation pattern of the sugar, aiding in its structural elucidation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed chemical structure and stereochemistry of the isolated compounds. nih.govnih.gov

For instance, the isolation of N-acetyl-3-amino-3,6-dideoxy-D-galactose from Xanthomonas campestris involved its crystallization from the hydrolysate. nih.gov In the study of E. coli O71, ion exchange and paper chromatography were key to its isolation and analysis. nih.gov

Extraction and Enrichment Procedures

The isolation of 3-amino-3,6-dideoxyglucose from its natural sources is a multi-step process that begins with the extraction of the larger polysaccharide structures of which it is a part. A widely used initial step for Gram-negative bacteria is the phenol-water extraction method, which effectively separates the lipopolysaccharides from other cellular components. asm.orgglyco.ac.runih.gov

Once the polysaccharide is obtained, the glycosidic bonds must be cleaved to release the individual monosaccharide constituents. This is typically achieved through acid hydrolysis. asm.org Researchers have employed various conditions for hydrolysis, such as using 2 M HCl at 100°C for two hours or milder conditions like 0.1 M HCl for partial hydrolysis to obtain oligosaccharides. glyco.ac.ru For complete liberation of amino sugars, hydrolysis in 6 M HCl at 105°C for extended periods has also been used. Following hydrolysis, the resulting mixture, known as a hydrolysate, contains a variety of sugars, amino acids, and other components from the original polymer.

Enrichment for amino sugars like 3-amino-3,6-dideoxyglucose is then necessary. A common procedure involves preparative N-acetylation of the free amino sugars in the hydrolysate. This process converts the positively charged amino groups into neutral acetylamino groups, allowing for their separation from other charged molecules. asm.org The N-acetylation can be achieved by treating the sugar mixture with acetic anhydride (B1165640) in a sodium bicarbonate solution. asm.org The resulting N-acetylated derivative can then be further purified.

Early Chromatographic Separation Techniques (e.g., Paper Chromatography, Ion Exchange Chromatography)

In the initial studies identifying 3-amino-3,6-dideoxyglucose, classical chromatographic techniques were indispensable for both the separation and identification of the compound from complex hydrolysates. nih.govnih.gov

Ion Exchange Chromatography

Ion exchange chromatography (IEC) has been a cornerstone for the preparative isolation of amino sugars. 193.16.218 This technique separates molecules based on their net charge. pearson.com Since 3-amino-3,6-dideoxyglucose possesses a primary amino group, it is positively charged at acidic to neutral pH. Therefore, cation exchange chromatography is the method of choice. asm.orgnih.gov The crude hydrolysate is passed through a column packed with a cation exchange resin (e.g., Dowex-50 in H+ form). Neutral and anionic components pass through the column, while the positively charged amino sugars bind to the negatively charged resin. pearson.com

The bound amino sugars are then eluted from the column, often by using a buffer with an increasing concentration of counter-ions or a change in pH. 193.16.218 For example, elution with 0.3 M HCl can be used to recover the bound amino sugars from the resin. The separation on these columns is so effective that it can distinguish between different amino sugars based on subtle differences in their pKa values and affinity for the resin. The elution volume can serve as an identifying characteristic; for instance, the elution ratio of 3-amino-3,6-dideoxyglucose to glucosamine (B1671600) on a cation exchange column was found to be approximately 1.37.

Paper Chromatography

Paper chromatography was a critical analytical tool for the identification and purity assessment of 3-amino-3,6-dideoxyglucose in early research. asm.orgnih.govnih.gov This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent). libretexts.orgnih.gov

For the analysis of 3-amino-3,6-dideoxyglucose, various solvent systems were developed. The mobility of the sugar is often reported as a ratio relative to a known standard, such as glucose or fucose. asm.org After separation, the spots corresponding to the sugars are visualized using specific chemical sprays, like ninhydrin (B49086) for free amino groups or p-anisidine (B42471) for reducing sugars. asm.org

The table below details some of the paper chromatography systems used in the characterization of N-acetyl-3-amino-3,6-dideoxyglucose.

| Solvent System (by volume) | Support | Reported Mobility (Rfucose) | Citation |

| Ethyl acetate (B1210297) / Pyridine / Water (3.6:1:1.15) | Whatman No. 1 Paper | 1.29 | asm.org |

| n-Butanol / Pyridine / Water (6:4:3) | Whatman No. 1 Paper | 1.55 | asm.org |

| Ethyl acetate / Acetic acid / Water (45:10:10) | Whatman No. 1 Paper | 1.40 |

High-voltage paper electrophoresis was another technique frequently used in conjunction with paper chromatography to achieve better separation, especially to separate the charged amino sugar from neutral sugars before derivatization or final identification. asm.orgnih.gov

Chemical Synthesis and Derivatization

Total Synthesis Strategies for 3-Amino-3,6-didesoxyglucose and its Analogs

The total synthesis of 3-amino-3,6-dideoxyglucose, a component of various natural products, requires precise control over stereochemistry. Strategies have been developed from both carbohydrate and non-carbohydrate starting materials, often employing sophisticated stereoselective reactions.

Stereoselective Synthetic Pathways

The creation of multiple stereocenters with specific configurations is a primary challenge in aminosugar synthesis. Stereoselective pathways are therefore essential to achieve high yields of the desired isomer.

Titanium-mediated aldol (B89426) additions have emerged as a powerful tool for the stereoselective construction of the carbon-carbon bonds necessary for aminosugar frameworks. thieme-connect.de These reactions utilize titanium(IV) enolates, which form tight, well-organized transition states, leading to high levels of stereocontrol. thieme-connect.de A key advantage is the ability to achieve high diastereoselectivity in the formation of new stereocenters.

One notable application is in the synthesis of protected derivatives of 3-amino-3,6-dideoxyaminosugars. nih.gov A highly stereoselective titanium-mediated aldol addition between a chiral α-bromo ketone (derived from lactate (B86563) esters) and crotonaldehyde (B89634) serves as the pivotal step in this approach. nih.gov This reaction efficiently establishes the required stereochemistry, which is then carried through subsequent transformations to yield the target aminosugar. nih.gov The versatility of this strategy allows for the synthesis of advanced intermediates ready for glycosylation reactions. nih.gov

Researchers have also employed titanium-mediated aldol additions for the synthesis of fluorinated analogs of aminosugars. researchgate.netdntb.gov.ua In these syntheses, titanium tetrachloride (TiCl₄) promotes the asymmetric aldol reaction, demonstrating its broad utility in generating complex chiral molecules. researchgate.net The reaction of titanium enolates from α-hydroxy ketones with aldehydes can produce 1,3-syn-3,4-syn diastereomers with excellent stereocontrol and high yields. thieme-connect.de

Table 1: Examples of Titanium-Mediated Aldol Reactions in Aminosugar Synthesis

| Reactants | Mediator | Key Outcome | Reference |

| Chiral α-bromo ketone and crotonaldehyde | Titanium(IV) | Highly stereoselective formation of a key intermediate for 3-amino-3,6-dideoxyaminosugars. nih.gov | nih.gov |

| Serine/threonine-derived aldehydes and a chiral fluoroacetyl-oxazolidinone | Titanium(IV) | Good yields and excellent diastereoselectivities in the synthesis of fluorinated aminosugar analogs. researchgate.net | researchgate.net |

| α-OTBS ethyl ketones and isobutyraldehyde | Titanium(IV) | High yield and stereocontrol, affording a single diastereomer of the aldol adduct. thieme-connect.de | thieme-connect.de |

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a specific enantiomer or diastereomer. tcichemicals.com These molecules are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. tcichemicals.com

In the context of aminosugar synthesis, chiral auxiliaries are often used in key bond-forming reactions. For instance, the Evans aldol reaction, which employs chiral oxazolidinone auxiliaries, is a well-established method for introducing two new stereocenters with predictable stereochemistry. tcichemicals.com This approach has been successfully applied in large-scale syntheses of complex molecules. tcichemicals.com

The synthesis of β-lactams, which can be precursors to amino acids and peptides, has also benefited from chiral auxiliaries attached to either the ketene (B1206846) or the imine component in [2+2] cycloaddition reactions. For example, oxazolidinones derived from (S)-phenylglycine have proven to be excellent chiral auxiliaries for the asymmetric ketene-imine cycloaddition, yielding β-lactams with high diastereomeric excess.

A chiral auxiliary derived from levoglucosenone, a carbohydrate, has been utilized in asymmetric Diels-Alder reactions, demonstrating the use of chiral pool starting materials to create synthetic inductors. conicet.gov.ar Furthermore, commercially available, optically active cis-1-amino-2-indanol can be derivatized to form a chiral auxiliary that directs anti-aldol reactions with high diastereoselectivity when using titanium ester enolates. nih.gov

Synthesis from Carbohydrate Precursors

Carbohydrates provide a rich source of chiral starting materials for the synthesis of complex molecules like 3-amino-3,6-dideoxyglucose. This "chiral pool" approach leverages the pre-existing stereocenters in common sugars to simplify synthetic routes. tcichemicals.com

For example, the synthesis of various amide-substituted 3,6-dideoxy-α-D-galactopyranosides has been achieved, which are analogs of the target compound. These syntheses often start from readily available monosaccharides and involve a series of protecting group manipulations and functional group transformations to introduce the desired amino and deoxy functionalities. Levoglucosenone, a pyrolysis product of cellulose, is another versatile carbohydrate-derived building block used as a chiral synthon in the synthesis of various natural products. conicet.gov.ar

The biosynthesis of 6-deoxyhexoses often begins with nucleotide-activated sugars like TDP-glucose. nih.gov Enzymatic reactions then modify the sugar scaffold, for instance, by dehydration to form a 3-keto-6-deoxyglucose intermediate, to which an amino group can be added via a transamination reaction. nih.gov

Synthesis from Non-Carbohydrate Precursors

De novo synthesis offers an alternative route to aminosugars, building the carbohydrate skeleton from simple, achiral, or non-carbohydrate chiral precursors. acs.orgbris.ac.uk This approach provides flexibility and allows for the construction of sugar analogs not easily accessible from natural carbohydrate sources. acs.org

A prominent example is the synthesis of protected 3-amino-3,6-dideoxyaminosugars starting from lactate esters and crotonaldehyde. nih.gov The key step is a highly stereoselective titanium-mediated aldol addition that assembles the main carbon chain, followed by further functional group manipulations to complete the synthesis. nih.gov

In biochemistry, the process of gluconeogenesis synthesizes glucose from non-carbohydrate substrates such as pyruvate, lactate, and certain amino acids. wikipedia.orgopenaccessjournals.com While a metabolic pathway, it illustrates the fundamental concept of constructing sugars from non-carbohydrate carbon sources. The process involves a series of enzyme-catalyzed reactions that effectively reverse the steps of glycolysis. wikipedia.org

Functional Group Transformations in the Synthesis of 3-Amino-3,6-dideoxyglucose

The synthesis of 3-amino-3,6-dideoxyglucose and its analogs involves a variety of crucial functional group transformations. These reactions are necessary to introduce the amino group at the C-3 position, remove the hydroxyl group at the C-6 position, and protect or modify other functional groups during the synthetic sequence.

A key transformation is the introduction of the amine functionality. One method involves a regioselective Staudinger-aza-Wittig reaction of an azidodiacetate, which efficiently converts an azide (B81097) into a protected amine. nih.gov The position of the amino group significantly influences the properties of the sugar derivative, affecting its basicity and reactivity. ntnu.no

The synthesis of various amide derivatives at the C-3 position is another important functional group transformation. This can be achieved by N-acetylation or by forming N-formyl and other amide linkages, which can alter the biological activity of the final compound. researchgate.net For instance, the enzyme QdtC, an N-acetyltransferase, is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose by acetylating the 3-amino group. researchgate.net

Other transformations include the conversion of amino groups into azides for subsequent reactions and the protection of hydroxyl and amino groups to prevent unwanted side reactions during synthesis. usu.edu The choice of protecting groups is critical, as they must be stable under certain reaction conditions and selectively removable. Samarium diiodide has been noted for its ability to mediate functional group transformations with high chemo- and stereoselectivity, including the cleavage of N-O bonds.

Introduction of Amino Groups via Azide Intermediates

A common and effective strategy for introducing an amino group into a sugar backbone is through the use of an azide intermediate. The azide group (N₃) serves as a stable and unreactive precursor to the amine, which can be introduced via nucleophilic substitution and later reduced to the desired amino group. This two-step process is highly efficient and avoids potential side reactions that could occur with a free amino group during synthesis.

The Staudinger-Aza-Wittig reaction is a powerful method for the synthesis of imines, which can then be hydrolyzed to form amines or other nitrogen-containing heterocycles. wikipedia.org In the context of 3-amino-3,6-dideoxyglucose synthesis, a regioselective Staudinger-Aza-Wittig reaction of an azidodiacetate intermediate has been a key step in efficient synthetic routes. rsc.orgnih.gov This sequence typically involves the reaction of an organic azide with a phosphine, like triphenylphosphine (B44618), to form an iminophosphorane. mdpi.com This intermediate then reacts with a carbonyl group in an intramolecular fashion to form a cyclic imine, which upon subsequent steps, yields the target amino sugar. rsc.orgnih.govrsc.org This approach allows for the stereoselective formation of the C-N bond, a critical aspect of carbohydrate synthesis. rsc.orgnih.gov

The reaction sequence can be performed as a one-pot process, combining the Staudinger reaction, intramolecular aza-Wittig reaction, and subsequent transformations to generate complex polycyclic systems efficiently. mdpi.com Catalytic versions of this reaction have also been developed to minimize byproducts, such as triphenylphosphine oxide. ru.nl

The introduction of the azide group is most frequently accomplished through a nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com This involves activating a hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with an azide source, typically sodium azide (NaN₃), displaces the leaving group to form the corresponding alkyl azide with an inversion of stereochemistry. researchgate.netncsu.edu The azide ion is an excellent nucleophile for this purpose. masterorganicchemistry.com

This strategy is widely used in carbohydrate chemistry. researchgate.net For instance, in the synthesis of related dideoxy cyclophellitol (B163102) derivatives, an epoxide ring was opened by nucleophilic attack with an azide to give azido (B1232118) alcohol intermediates. nih.gov Similarly, in the synthesis of various nucleoside analogs, activation of a hydroxyl group as a mesylate followed by displacement with azide anion is a common procedure. nih.gov The resulting organic azides are stable intermediates that can be carried through several synthetic steps before the azide is reduced to the primary amine. masterorganicchemistry.com

Table 1: Key Reagents in Azide Introduction

| Reagent | Role | Reference |

|---|---|---|

| Sodium Azide (NaN₃) | Nucleophile (Azide source) | researchgate.netncsu.edu |

| Triphenylphosphine (PPh₃) | Forms iminophosphorane in Staudinger reaction | rsc.orgmdpi.com |

| Tosyl chloride (TsCl) | Activates hydroxyl groups (forms a good leaving group) | researchgate.netconicet.gov.ar |

Deoxygenation Strategies

Deoxygenation, the removal of a hydroxyl group, is a fundamental transformation in carbohydrate chemistry required to produce deoxy sugars. conicet.gov.ar The deoxygenation at the C-6 position is a defining feature of 3-amino-3,6-dideoxyglucose.

A classic method for deoxygenation is the Barton-McCombie reaction. This protocol involves the conversion of the target alcohol into a xanthate derivative. Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical source, such as tributyltin hydride (Bu₃SnH), results in the reductive cleavage of the C-O bond. nih.gov This method was successfully applied in the synthesis of 3,6-dideoxy cyclitols. nih.gov

Other common deoxygenation strategies include the reduction of halosugars or sulfonate esters. conicet.gov.ar

Reduction of Sulfonate Esters: A primary hydroxyl group, such as the one at C-6, can be selectively converted to a tosylate. This tosylate can then be reduced using a hydride reagent like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield the 6-deoxy sugar. conicet.gov.ar

Reduction of Halides: The hydroxyl group can be replaced by a halogen (e.g., iodine or bromine). The resulting halosugar is then reduced to the deoxy sugar via catalytic hydrogenation (e.g., using Raney Nickel) or with hydride reagents. conicet.gov.ar

Table 2: Common Deoxygenation Methods

| Method | Key Steps & Reagents | Reference |

|---|---|---|

| Barton-McCombie | 1. Formation of xanthate (CS₂, LDA, MeI) 2. Radical deoxygenation (Bu₃SnH, AIBN) | nih.gov |

| Reduction of Tosylates | 1. Tosylation (TsCl, pyridine) 2. Reduction (LiAlH₄ or NaBH₄) | conicet.gov.ar |

Regioselective Modifications

The ability to modify a specific hydroxyl group in the presence of others, known as regioselectivity, is paramount in carbohydrate synthesis. ntnu.no Given the multiple hydroxyl groups on a glucose precursor, protecting group strategies are essential to ensure that reactions occur only at the desired positions (e.g., C-3 and C-6). ntnu.no

For example, the primary hydroxyl group at C-6 is more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4. This inherent reactivity difference can be exploited for selective tosylation or silylation at the C-6 position, which is often the first step in deoxygenation strategies. ncsu.edu Conversely, to modify the C-3 position, the other hydroxyl groups (C-1, C-2, C-4, C-6) must be masked with appropriate protecting groups. ntnu.no The choice of protecting groups is critical, as they must be stable to the reaction conditions used for modification and must be removable later without affecting the rest of the molecule. ntnu.no

Preparation of Protected and Functionalized Derivatives for Downstream Applications

For 3-amino-3,6-dideoxyglucose to be used as a building block in the synthesis of more complex molecules like antibiotics or oligosaccharides, its functional groups must be appropriately protected. rsc.orgrsc.org A protected derivative allows for selective reaction at a single position, typically the anomeric carbon, for glycosylation reactions.

Synthesis of Protected 3-Amino-3,6-dideoxyaminosugars

Efficient syntheses of densely functionalized and protected derivatives of 3-amino-3,6-dideoxyaminosugars have been developed. rsc.orgnih.gov One successful strategy starts from readily available chiral precursors like lactate esters. rsc.orgrsc.org Key steps in this approach include a stereoselective titanium-mediated aldol addition, Sₙ2 substitution of a bromine atom, and a substrate-controlled reduction of a carbonyl group. rsc.org

Strategies for Glycosylation Reactions Utilizing this compound Intermediates

The construction of the glycosidic bond, a critical step in the synthesis of oligosaccharides and glycoconjugates, presents unique challenges when using amino sugar donors like this compound. The presence of the amino group at the C-3 position significantly influences the reactivity and stereochemical outcome of the glycosylation reaction. The lack of a participating group at the C-2 position further complicates stereocontrol, often leading to mixtures of α and β anomers. frontiersin.orgresearchgate.net Consequently, the development of effective glycosylation strategies relies heavily on the careful selection of protecting groups, the nature of the glycosyl donor, and the choice of the promoter or catalytic system.

A primary consideration in the glycosylation of 3-aminodeoxy sugars is the management of the amino group. It is typically protected as an azide (N₃) or a carbamate, such as tert-butoxycarbonyl (Boc) or trichloroethoxycarbonyl (Troc). These electron-withdrawing groups reduce the glycosyl donor's reactivity, which can be beneficial for stability but requires more forceful activation conditions. wiley-vch.de The choice of these protecting groups can also exert long-range electronic and steric effects, influencing the stereoselectivity of the glycosidic bond formation. mdpi.com

Glycosyl trichloroacetimidates have emerged as highly effective donors for 3-aminodeoxy sugars. A cooperative catalytic system employing phosphoric acid (PA) and thiourea (B124793) has been reported for the stereocontrolled synthesis of 3-amino-3-deoxy-O-glycosides. acs.org This dual catalysis approach activates the trichloroacetimidate (B1259523) donor under mild conditions, enabling the glycosylation of a diverse range of alcohol acceptors with high yields and excellent stereoselectivity. acs.org For instance, the use of a C-2 neighboring group participant (NGP) donor can lead to exclusive β-stereoselectivity. acs.org

Another powerful strategy involves the use of thioglycoside donors. These donors are stable and can be activated under various conditions. Metal-catalyzed activation of thioglycosides offers a promising route. For example, a nitrene-mediated glycosylation strategy using aryl sulfide (B99878) glycosyl donors activated by 3-methyl dioxazolone under iron or ruthenium catalysis has been developed for N-functionalization of amino sugars. researchgate.net While this method focuses on N-glycosides, the principles of activating thioglycoside donors are broadly applicable.

For achieving α-selective glycosylation, which is often challenging, researchers have investigated the functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety. This approach allows for the synthesis of various unnatural 3-aminodeoxy sugars and subsequent α-selective glycosylation reactions. rsc.org The conformational constraints imposed by the protecting groups and the reaction intermediates play a crucial role in directing the stereochemical outcome. Donors with 3,4-O-carbonate protection, for instance, have shown excellent α-directing effects in the glycosylation of 2-deoxysugars, a principle that can be extended to 3-amino-3,6-dideoxyglucose systems. mdpi.com

The table below summarizes selected glycosylation reactions involving 3-aminodeoxy sugar intermediates, highlighting the donor, acceptor, promoter system, and the resulting yield and stereoselectivity.

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Yield (%) | Stereoselectivity (α:β) | Reference |

| 3-N-Boc-glycosyl trichloroacetimidate | L-menthol | Phosphoric Acid / Thiourea | 77 | Not Specified | acs.org |

| 3-N-Boc-glycosyl trichloroacetimidate | L(-)-borneol | Phosphoric Acid / Thiourea | 85 | Not Specified | acs.org |

| 3-N-Boc-glycosyl trichloroacetimidate | Zidovudine derivative | Phosphoric Acid / Thiourea | 84 | Not Specified | acs.org |

| 3-N-Boc-glycosyl trichloroacetimidate | Simvastatin | Phosphoric Acid / Thiourea | 63 | Not Specified | acs.org |

The development of one-pot glycosylation approaches offers an efficient alternative to multi-step procedures. A method starting from the acid-catalyzed hydrolysis of kanamycin (B1662678) derivatives has been shown to produce 3-aminosugar donors that can be used directly in chemical glycosylation with acceptors like isopropanol (B130326) and octanol, demonstrating the feasibility of more streamlined syntheses. usu.edu

Ultimately, the successful glycosylation using this compound intermediates requires a tailored approach. The interplay between the protecting groups on the sugar backbone, the nature of the activating group at the anomeric center, and the specific reaction conditions must be carefully optimized to achieve the desired yield and, most importantly, control the stereochemistry of the newly formed glycosidic linkage. wiley-vch.demdpi.com

Biosynthesis and Enzymatic Transformations

Elucidation of Biosynthetic Pathways for 3-Amino-3,6-dideoxy Sugars

The biosynthesis of 3-amino-3,6-dideoxy sugars, such as dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, involves a series of enzymatic steps that transform a common precursor, glucose-1-phosphate. nih.govnih.gov The pathway shares similarities with the biosynthesis of other dideoxy sugars and is crucial for the formation of various bacterial cell surface structures and secondary metabolites. nih.govportlandpress.com

The biosynthesis of the related compound kanosamine (3-amino-3-deoxy-D-glucose) has been studied in several Bacillus species, including Bacillus subtilis and Bacillus cereus. biocyc.orgresearchgate.net In Bacillus subtilis, this pathway is known to be involved in the production of the autoinducer neotrehalosadiamine (NTD), which is composed of two kanosamine residues. asm.org The biosynthesis of kanosamine proceeds through a novel pathway involving three key enzymes. biocyc.org

The process begins with the oxidation of D-glucose-6-phosphate at the C-3 position by glucose-6-phosphate 3-dehydrogenase (NtdC), an NAD-dependent enzyme, to form 3-oxo-D-glucose-6-phosphate. biocyc.orguniprot.org Subsequently, 3-oxo-glucose-6-phosphate:glutamate aminotransferase (NtdA) facilitates the transfer of an amino group from L-glutamate to the keto group of 3-oxo-D-glucose-6-phosphate, yielding kanosamine-6-phosphate. biocyc.org The final step involves the hydrolysis of the 6-phosphate group by kanosamine-6-phosphate phosphatase (NtdB) to produce kanosamine. biocyc.org

Table 1: Key Enzymes in Kanosamine Biosynthesis in Bacillus subtilis

| Enzyme Name | Gene | EC Number | Function |

|---|---|---|---|

| Glucose-6-phosphate 3-dehydrogenase | ntdC | 1.1.1.361 | Catalyzes the oxidation of D-glucose-6-phosphate to 3-oxo-D-glucose-6-phosphate. uniprot.org |

| 3-oxo-glucose-6-phosphate:glutamate aminotransferase | ntdA | --- | Transfers the amino group from L-glutamate to 3-oxo-D-glucose-6-phosphate. biocyc.org |

The study of biosynthetic pathways heavily relies on techniques such as the use of labeled tracers to delineate the sequence of reactions and identify precursors. researchgate.net While specific studies on labeled tracer use for 3-amino-3,6-didesoxyglucose are not extensively detailed in the provided results, the general methodology is well-established in the study of secondary metabolite biosynthesis. researchgate.net For instance, the use of carbon-14 (B1195169) (¹⁴C) labeled glucose can help trace the carbon skeleton through the biosynthetic pathway to the final product. researchgate.net Similarly, nitrogen-15 (B135050) (¹⁵N) labeled precursors can provide specific information on the origin of the amino group in amino sugars. researchgate.net

In the broader context of deoxysugar biosynthesis, studies have utilized labeled precursors to understand the formation of these complex molecules. plos.org For example, the biosynthesis of other deoxysugars has been investigated using isotopically labeled compounds to confirm the intermediates and the enzymatic transformations involved. acs.org This approach allows researchers to follow the metabolic fate of a labeled compound within a biological system. researchgate.net

Characterization of Key Enzymes in 3-Amino-3,6-didesoxy Sugar Metabolism

The metabolic pathway of 3-amino-3,6-dideoxy sugars is orchestrated by a series of specific enzymes that catalyze key transformations. The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, for example, requires the action of five distinct enzymes: a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. nih.govportlandpress.com

Table 2: Characteristics of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose transaminase (EC 2.6.1.90)

| Feature | Description |

|---|---|

| Accepted Name | dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose transaminase |

| Systematic Name | dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose:2-oxoglutarate aminotransferase genome.jp |

| Alternative Names | dTDP-6-deoxy-D-xylohex-3-uloseaminase, FdtB, TDP-3-keto-6-deoxy-D-galactose-3-aminotransferase genome.jpuniprot.org |

| Reaction | dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose + 2-oxoglutarate <=> dTDP-3-dehydro-6-deoxy-alpha-D-galactopyranose + L-glutamate genome.jprhea-db.org |

| Biological Role | Involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose. expasy.orggenome.jp |

Aminotransferases are classic examples of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. wikipedia.orgebi.ac.ukebi.ac.uk PLP, the active form of vitamin B6, acts as a coenzyme, playing a direct role in the catalytic mechanism. wikipedia.orgebi.ac.uk The aldehyde group of PLP forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site. wikipedia.org During the transamination reaction, the amino group of the substrate displaces the lysine's amino group, forming a new Schiff base with PLP. wikipedia.org This intermediate is key to the transfer of the amino group. wikipedia.org The enzyme dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose transaminase is a pyridoxal-phosphate protein, highlighting the essential role of this cofactor in the biosynthesis of 3-amino-3,6-dideoxy sugars. genome.jpuniprot.orgbiocyc.org

Following the amination step, the newly introduced amino group is often acetylated by an N-acetyltransferase. In the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, this reaction is catalyzed by dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose 3-N-acetyltransferase (FdtC). expasy.orgqmul.ac.ukbiocyc.org This enzyme transfers an acetyl group from acetyl-CoA to the 3-amino group of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose. expasy.orgqmul.ac.uk The resulting product, dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose, is a component of the S-layer glycoprotein (B1211001) glycan in Aneurinibacillus thermoaerophilus. expasy.orgqmul.ac.uk The gene encoding this enzyme, fdtC, is part of an operon that includes all the genes necessary for the biosynthesis of this sugar precursor. biocyc.org

Table 3: Characteristics of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose 3-N-acetyltransferase (EC 2.3.1.197)

| Feature | Description |

|---|---|

| Accepted Name | dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose 3-N-acetyltransferase expasy.orgqmul.ac.uk |

| Systematic Name | acetyl-CoA:dTDP-3-amino-3,6-dideoxy-α-D-galactopyranose 3-N-acetyltransferase qmul.ac.uk |

| Alternative Names | FdtC, dTDP-D-Fucp3N acetylase qmul.ac.uk |

| Reaction | acetyl-CoA + dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose → CoA + dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactopyranose + H⁺ expasy.orgqmul.ac.uk |

| Biological Role | Catalyzes the final step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose. biocyc.org |

Dehydratases and Reductases in the Biosynthetic Cascade

The biosynthesis of this compound, like many 6-deoxysugars, initiates from a nucleotide-diphospho-sugar, commonly dTDP-D-glucose. The pathway relies on a cascade of enzymes, with dehydratases and reductases playing pivotal roles in modifying the sugar scaffold.

A key initial step is the irreversible dehydration at the C6 position of the glucose ring. This reaction is catalyzed by dTDP-D-glucose-4,6-dehydratase (often designated as RmlB), a well-studied enzyme. nih.gov This enzyme converts dTDP-D-glucose into the intermediate dTDP-6-deoxy-D-xylo-hex-4-ulose. This intermediate features both the C6-deoxy function characteristic of the final product and a keto group at the C4 position, which is essential for subsequent modification. nih.gov

Following the formation of this 4-keto intermediate, the pathway diverges from other deoxysugar syntheses. To generate a 3-amino sugar, an aminotransferase enzyme is required. This enzyme typically utilizes an amino donor like L-glutamate to introduce a nitrogen-containing group at the C3 position, forming a 3-amino-4-keto intermediate.

While direct research on a specific reductase for the this compound pathway is limited, the reduction of keto intermediates is a fundamental step in sugar biosynthesis. After the introduction of the amino group at C3, a reductase is necessary to reduce the C4-keto group to a hydroxyl group, yielding the final dTDP-3-amino-3,6-didesoxyglucose. The stereochemical outcome of this reduction is critical in defining the final sugar identity.

Genetic Determinants and Gene Clusters Associated with Biosynthesis

The enzymes required for the synthesis of specialized metabolites like this compound are typically encoded in discrete biosynthetic gene clusters (BGCs) . nih.govjmicrobiol.or.kr These clusters contain all the necessary genetic information, including genes for the core biosynthetic enzymes, regulatory proteins, and sometimes transport and resistance elements. nih.gov

A well-characterized example comes from the biosynthesis of the related sugar dTDP-D-Fucp3NAc (3-acetamido-3,6-dideoxy-D-galactose) in the bacterium Aneurinibacillus thermoaerophilus. nih.gov The BGC for this pathway contains five essential genes that orchestrate the conversion from glucose-1-phosphate to the final acetylated aminosugar. The initial steps to form the this compound precursor are central to this pathway.

The table below outlines the key genes and their functions in a representative pathway leading to a 3-amino-3,6-dideoxysugar intermediate.

| Gene | Enzyme Name | Function in Biosynthesis |

| rmlA | D-glucose-1-phosphate thymidyltransferase | Activates glucose-1-phosphate by attaching a dTDP group, forming dTDP-D-glucose. nih.gov |

| rmlB | dTDP-D-glucose-4,6-dehydratase | Catalyzes the C4-oxidation and C6-dehydration of dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-hex-4-ulose. nih.gov |

| fdtA (example) | Aminotransferase | Transfers an amino group (e.g., from glutamate) to the C3 position of the 4-keto intermediate. |

| fdtC (example) | Reductase | Reduces the C4-keto group to a hydroxyl group, yielding dTDP-3-amino-3,6-didesoxyglucose. |

Note: Gene names for the aminotransferase and reductase can vary between organisms. The functions are conserved.

The discovery of such gene clusters through genome mining allows researchers to predict the capability of an organism to produce specific compounds and facilitates the heterologous expression of these pathways in engineered hosts for production. jmicrobiol.or.krd-nb.info

Regulatory Mechanisms of this compound Biosynthetic Pathways

The production of this compound is tightly controlled to ensure it is synthesized only when needed, preventing the wasteful expenditure of energy and resources. The regulation occurs at multiple levels, from the activity of individual enzymes to the transcription of the entire BGC.

Feedback Inhibition: A common and rapid regulatory mechanism is allosteric feedback inhibition. In this process, the final product of a pathway, or a closely related metabolite, binds to an allosteric site on an early enzyme in the pathway, inhibiting its activity. nih.govwikipedia.org For the this compound pathway, the final dTDP-activated sugar could potentially inhibit the activity of the initial enzymes, such as D-glucose-1-phosphate thymidyltransferase (RmlA) or dTDP-D-glucose-4,6-dehydratase (RmlB), thus halting the metabolic flux into the pathway when supply is sufficient.

Transcriptional Regulation: The expression of the biosynthetic gene cluster is often controlled by specific regulatory proteins, such as activators or repressors, which are frequently encoded within the BGC itself. frontiersin.org These regulators can respond to a variety of internal and external signals. For example, the biosynthesis of cell surface components like lipopolysaccharides, which can contain this compound nih.gov, is often coupled to the cell cycle and growth phase.

Environmental Signals: The expression of BGCs can also be influenced by environmental cues. Studies have shown that the production of certain metabolites can be triggered by factors such as nutrient availability or the presence of stress. researchgate.net For instance, the production of different families of metabolites from the same BGC can be controlled by the availability of iron. nih.gov It is plausible that the synthesis of this compound is upregulated in response to specific environmental stresses or as part of a bacterium's interaction with its host or environment.

Molecular Mechanisms of Biological Activity

Interaction with Microbial Metabolic Pathways

The compound's primary influence on microbial metabolism is based on the activity of its close structural analog, 3-amino-3-deoxyglucose (B1673283), also known as kanosamine. This aminosugar serves as a potent inhibitor of key metabolic pathways essential for microbial life.

The antibiotic kanosamine (3-amino-3-deoxy-D-glucose) exhibits its antimicrobial effect after being actively transported into microbial cells, such as the pathogenic fungus Candida albicans, via glucose transport systems. nih.govscispace.comresearchgate.net Once inside the cytoplasm, it is phosphorylated to form kanosamine-6-phosphate. nih.govscispace.comresearchgate.netapexbt.com This phosphorylated derivative is the active form of the inhibitor.

Kanosamine-6-phosphate acts as a potent inhibitor of the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govscispace.comnih.gov This enzyme catalyzes the first committed step in the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for cell wall components. nih.govoup.com The inhibition is competitive with respect to the substrate D-fructose-6-phosphate, indicating that kanosamine-6-phosphate likely binds to the enzyme's active site for this substrate. nih.govscispace.com However, the inhibition is non-competitive with respect to the second substrate, L-glutamine. nih.govscispace.com Notably, kanosamine itself, in its unphosphorylated state, does not inhibit the enzyme. oup.com

Table 1: Kinetic Data for Inhibition of Glucosamine-6-Phosphate Synthase by Kanosamine-6-Phosphate

| Inhibitor | Target Enzyme | Substrate | Inhibition Type | Ki (Inhibitor Constant) |

|---|---|---|---|---|

| Kanosamine-6-phosphate | Glucosamine-6-phosphate Synthase | D-fructose-6-phosphate | Competitive | 5.9 mM |

This interactive table summarizes the kinetic parameters of enzyme inhibition. Data sourced from multiple studies. nih.govscispace.com

The inhibition of GlcN-6-P synthase by phosphorylated kanosamine directly leads to the interference with microbial cell wall synthesis. researchgate.netoup.comnih.govmedchemexpress.com The cell walls of bacteria and fungi are composed of macromolecules containing amino sugars, such as peptidoglycan and lipopolysaccharides in bacteria, and chitin (B13524) and mannoproteins in fungi. nih.gov The synthesis of these crucial structural components is dependent on a steady supply of the precursor UDP-GlcNAc. oup.com

By blocking GlcN-6-P synthase, kanosamine-6-phosphate effectively halts the production of glucosamine-6-phosphate, a key intermediate in the hexosamine pathway. nih.govnih.gov This disruption depletes the intracellular pool of UDP-GlcNAc, thereby inhibiting the synthesis of the cell wall. oup.com In Staphylococcus aureus, the inhibitory effects of 3-amino-3-deoxy-D-glucose on growth and cell wall synthesis can be overcome by the external addition of glucosamine (B1671600) or N-acetylglucosamine, which bypasses the enzymatic block. nih.gov In fungi like C. albicans, this inhibition results in significant morphological changes, including the inhibition of septum formation and cell agglutination. nih.govscispace.com

Role in Microbial Virulence and Survival

Beyond direct metabolic inhibition, 3-amino-3,6-didesoxyglucose is a structural component of the bacterial outer surface, playing a significant role in how the bacterium interacts with its environment and host, thereby influencing virulence and survival.

3-Amino-3,6-dideoxyglucose has been identified as a constituent of the lipopolysaccharide (LPS) in several species of Gram-negative bacteria. nih.govnih.gov LPS is a major component of the outer membrane of these bacteria and is a potent modulator of the host immune system. nih.gov The structure of LPS can be divided into three parts: Lipid A, the core oligosaccharide, and the O-specific polysaccharide (or O-antigen). 3-Amino-3,6-dideoxyglucose is typically found within the O-specific polysaccharide chain. nih.gov

The O-antigen is the primary surface antigen of the bacterial cell and is responsible for its serological specificity. The presence of specific sugars, such as 3-amino-3,6-dideoxyglucose, contributes to the unique antigenic properties of the LPS. nih.gov For instance, studies have shown that Salmonella lipopolysaccharides containing 3-amino-3,6-dideoxyglucose react specifically with antisera for serogroups 28 or 39. nih.gov This demonstrates that the sugar is a key part of the epitope recognized by the host's immune system, directly implicating it in the immunomodulatory activity of the bacterium.

Table 2: Bacterial Species with Lipopolysaccharides Containing 3-Amino-3,6-dideoxyglucose

| Bacterial Genus | Species |

|---|---|

| Citrobacter | C. freundii |

| Salmonella | S. halle, S. telaviv, S. dakar, S. wandsworth, S. champaign |

This interactive table lists bacteria identified to contain this compound in their LPS. Data sourced from scientific literature. nih.govnih.gov

Furthermore, this sugar plays a role in bacterial recognition processes. The O-antigen is a primary point of contact between the bacterium and its environment, including host cells and bacteriophages. The specific structure of the O-antigen, dictated by sugars like 3-amino-3,6-dideoxyglucose, can determine the specificity of these interactions, influencing processes such as adhesion to host tissues and susceptibility to phage infection. Its role as a serotype-defining antigen underscores its importance in recognition by the host immune system. nih.gov

Broader Implications within Aminoglycoside Antibiotic Mechanisms (referencing the general class of 3-amino-dideoxy sugars)

The 3-amino-dideoxy sugar motif is a structurally important feature found in many aminoglycoside antibiotics, a class of potent, broad-spectrum bactericidal agents. rsc.orgrsc.orgnih.gov These antibiotics, which include well-known drugs like kanamycin (B1662678) and tobramycin, are composed of amino sugars linked glycosidically to a central aminocyclitol ring, typically 2-deoxystreptamine. nih.govuomustansiriyah.edu.iq

The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis. uomustansiriyah.edu.iqontosight.ai They bind with high affinity to the 30S ribosomal subunit, specifically to the A-site on the 16S ribosomal RNA. nih.gov This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA genetic code, leading to the production of nonfunctional proteins and ultimately bacterial cell death. uomustansiriyah.edu.iqontosight.ai

Potential as a Specific Target for Antimicrobial Development (due to unique microbial glycan structures)

The biosynthesis of unusual sugars, such as 3-amino-3,6-dideoxyglucose, presents a promising avenue for the development of novel antimicrobial agents. This potential stems from the fact that these sugar moieties are often essential components of bacterial cell surface structures and are absent in eukaryotes, offering a selective target for therapeutic intervention. rsc.orgmicropspbgmu.ru

The presence of 3-amino-3,6-dideoxyglucose and its derivatives, like 3-acetamido-3,6-dideoxy-α-D-glucose (Qui3NAc), is a characteristic feature of the lipopolysaccharide (LPS) O-antigens in many Gram-negative bacteria and the S-layer glycoproteins of certain Gram-positive bacteria. nih.govnih.gov These surface glycans play a crucial role in the bacterium's interaction with its environment, contributing to structural integrity, immune evasion, and pathogenesis. micropspbgmu.ru Consequently, the enzymes involved in the biosynthetic pathway of this unique amino sugar are considered attractive targets for the design of new antibiotics. mdpi.comnih.gov

Disruption of Biosynthesis and its Impact on Bacterial Fitness and Virulence

Research has demonstrated that interfering with the biosynthetic pathways of these rare deoxyamino sugars can have significant consequences for bacterial survival and their ability to cause disease. For instance, the initial steps in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose are catalyzed by enzymes such as glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose-4,6-dehydratase (RmlB). nih.gov Studies on Salmonella Typhimurium have shown that the functional loss of dTDP-glucose 4,6-dehydratase, an enzyme crucial for the synthesis of precursors to O-antigen, leads to altered colony and cellular morphology, impaired motility, and increased sensitivity to bile and certain cell wall-targeting antibiotics. frontiersin.org Furthermore, the double-deletion mutant of the genes encoding this enzyme was significantly attenuated in its ability to colonize host tissues and induce an inflammatory response, highlighting the importance of this pathway for virulence. frontiersin.org

The enzymes specific to the latter stages of the 3-amino-3,6-dideoxyglucose pathway, such as the isomerase, transaminase, and N-acetyltransferase, represent even more specific targets. nih.govnih.gov For example, the enzyme QdtC, a CoA-dependent N-acetyltransferase, catalyzes the final step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. pnas.org The inhibition of such specific enzymes would disrupt the formation of the final sugar product without affecting other general metabolic pathways, potentially leading to a highly selective antimicrobial effect with fewer off-target effects.

The development of metabolic inhibitors based on the structure of these rare bacterial monosaccharides has shown promise. rsc.org Such inhibitors can interfere with glycan biosynthesis, leading to dramatic structural and functional defects in pathogenic bacteria like Helicobacter pylori. rsc.org Importantly, these inhibitors have demonstrated a bacteria-selective mode of action, which is a critical attribute for any new antimicrobial agent. rsc.org

Research Findings on the Biosynthetic Pathway as a Target

The elucidation of the multi-enzyme cascade that produces dTDP-3-acetamido-3,6-dideoxy-α-D-glucose has provided a detailed roadmap for inhibitor design. nih.govnih.gov The pathway initiates from glucose-1-phosphate and proceeds through several intermediates, each synthesized by a specific enzyme.

| Step | Enzyme | Function | Potential as a Target |

| 1 | Glucose-1-phosphate thymidylyltransferase (RmlA) | Formation of dTDP-D-glucose | Broad-spectrum target as it's an early step in many deoxy sugar pathways. nih.govacs.org |

| 2 | dTDP-D-glucose-4,6-dehydratase (RmlB) | Formation of dTDP-4-oxo-6-deoxy-D-glucose | Crucial for the synthesis of various cell surface polysaccharides; its disruption affects virulence. nih.govfrontiersin.org |

| 3 | Isomerase (e.g., QdtA) | Formation of dTDP-3-oxo-6-deoxy-D-glucose | A key step that directs the pathway towards the 3-amino sugar. nih.govnih.gov |

| 4 | Transaminase (e.g., QdtB) | Amination to form dTDP-3-amino-3,6-dideoxy-α-D-glucose | Introduces the characteristic amino group, making it a highly specific target. nih.gov |

| 5 | N-acetyltransferase (e.g., QdtC) | Acetylation to form dTDP-3-acetamido-3,6-dideoxy-α-D-glucose | The final step, offering a highly specific point of intervention. pnas.org |

The structural and functional characterization of these enzymes, such as the N-acetyltransferase QdtC, provides a basis for the rational design of inhibitors that can specifically block their active sites. pnas.org The fact that the genes for the biosynthesis of these deoxyaminosugars are often clustered together in the bacterial genome facilitates their identification and study as potential drug targets.

Advanced Analytical Methodologies for 3 Amino 3,6 Didesoxyglucose

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-amino-3,6-dideoxyglucose from complex biological matrices. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE) are the primary techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov However, due to the polar nature of 3-amino-3,6-dideoxyglucose, which contains hydroxyl and amino functional groups, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. horiba.com

To make 3-amino-3,6-dideoxyglucose amenable to GC-MS analysis, several derivatization strategies are employed. These chemical modifications replace active hydrogens in the molecule, reducing its polarity and increasing its volatility. biocyc.org

Silylation: This is a widely used derivatization technique for compounds with active hydrogens, such as those found in amino sugars. researchgate.net Silylation involves the replacement of the active hydrogen atoms of the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. researchgate.net The resulting TMS derivatives are more volatile and produce characteristic mass spectra, facilitating their identification. horiba.com The stability of these derivatives is crucial for reproducible results, and factors such as reaction time and temperature must be carefully controlled. acs.org

Methyl Chloroformate/Methanol (B129727) Derivatization: Alkylation using reagents like methyl chloroformate (MCF) in the presence of methanol is another effective derivatization method for amino-containing compounds. wikipedia.org This reaction targets the amino and carboxylic acid groups, forming methyl esters of methoxycarbonyl derivatives. wikipedia.org A key advantage of the MCF method is that it generally does not react with hydroxyl groups of sugars, which can be beneficial in certain analytical scenarios. oup.com This method is known for its rapid reaction time and the stability of the resulting derivatives, making it suitable for quantitative analysis. wikipedia.orgnih.gov

Table 1: Comparison of Derivatization Strategies for GC-MS Analysis of 3-Amino-3,6-dideoxyglucose

| Derivatization Strategy | Reagent Example | Target Functional Groups | Advantages |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Hydroxyl | Well-established, effective for increasing volatility, produces characteristic mass spectra. horiba.comresearchgate.net |

| Methyl Chloroformate/Methanol | Methyl Chloroformate (MCF) | Amino | Rapid reaction, stable derivatives, selective for amino groups over hydroxyl groups. wikipedia.orgoup.comnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of underivatized amino sugars. In the analysis of bacterial cell wall components, HPLC has been successfully used to identify 3-amino-3,6-dideoxyglucose. For instance, in the analysis of hydrolysates of a polymer from Bacillus megaterium, a peak corresponding to the N-acetylated form of 3-amino-3,6-dideoxyglucose was identified. researchgate.net The elution time of the compound is compared with that of known standards for identification. researchgate.net The ratio of the elution volume of the amino sugar to that of a standard like glucosamine (B1671600) can also be used for identification purposes. researchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers a high-efficiency separation method for charged molecules. nih.gov While direct analysis of underivatized sugars and amino acids by CE is possible, derivatization is often employed to enhance detection sensitivity, especially when using UV absorbance or fluorescence detectors. mdpi.com For amino sugars, derivatization with fluorescent tags allows for highly sensitive detection. researchgate.net Although specific applications for 3-amino-3,6-dideoxyglucose are not extensively detailed in readily available literature, the general principles of CE analysis of amino sugars are applicable. The technique separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte, offering rapid analysis times and high resolution. nih.gov

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and definitive identification of 3-amino-3,6-dideoxyglucose, often coupled with a chromatographic separation technique.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is commonly used in conjunction with gas chromatography. When the derivatized 3-amino-3,6-dideoxyglucose molecule elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam. This results in the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information that, when compared with spectral libraries or known standards, allows for the unambiguous identification of the compound. For example, the mass spectra of silylated or MCF-derivatized amino sugars exhibit specific fragmentation patterns that are crucial for their identification. wikipedia.org

Table 2: Summary of Advanced Analytical Methodologies

| Technique | Principle | Application to 3-Amino-3,6-dideoxyglucose | Key Findings/Considerations |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Analysis of derivatized 3-amino-3,6-dideoxyglucose for identification and quantification. | Derivatization (silylation or MCF) is essential. Provides high sensitivity and structural information. researchgate.netwikipedia.org |

| HPLC | Separation of non-volatile compounds in a liquid mobile phase. | Separation and identification of underivatized or N-acetylated 3-amino-3,6-dideoxyglucose. researchgate.net | Suitable for thermally labile compounds. Identification based on retention time comparison with standards. researchgate.net |

| CE | Separation of charged molecules in an electric field. | Potential for high-efficiency separation of 3-amino-3,6-dideoxyglucose, often after derivatization for enhanced detection. | Offers rapid analysis and high resolution. Derivatization can significantly improve sensitivity. researchgate.net |

| EI-MS | Ionization by electron bombardment and mass-to-charge ratio analysis. | Structural elucidation and identification based on characteristic fragmentation patterns of derivatized 3-amino-3,6-dideoxyglucose. | Provides a molecular fingerprint for unambiguous identification when coupled with GC. |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of 3-amino-3,6-didesoxyglucose, often found as a component of complex glycans like lipopolysaccharides. nih.gov In MS/MS, precursor ions corresponding to the mass of the target molecule or its derivatives are selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a fingerprint that helps to identify the compound and deduce its structural features. unito.it

For aminosugars like this compound, fragmentation is typically initiated following ionization, commonly by electrospray ionization (ESI). The fragmentation pathways are highly dependent on the structure of the molecule and the type of adduct formed (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺). Common fragmentation events for monosaccharides and their derivatives include glycosidic bond cleavages and cross-ring cleavages.

Detailed research findings from the analysis of related dideoxyamino sugars, such as those in bacterial lipopolysaccharides, reveal characteristic fragmentation patterns. For instance, in the analysis of nucleotide-activated forms like dTDP-3-amino-3,6-dideoxy-d-glucose, MS/MS analysis is crucial for confirming the identity of biosynthetic intermediates. researchgate.netoup.com The fragmentation often involves the loss of the dTDP moiety followed by characteristic cleavages of the sugar ring. While specific fragmentation data for free this compound is not extensively documented in isolation, patterns can be inferred from related compounds. The fragmentation of sodiated alkylglycosides, for example, shows characteristic B₁, ⁰,²A, and ²,⁵A cleavages, which are indicative of the sugar structure. researchgate.net

| Precursor Ion Type | Common Neutral Losses | Resulting Fragment Ions | Structural Information Gained |

| Protonated [M+H]⁺ | H₂O (Water) | [M+H-H₂O]⁺ | Presence of hydroxyl groups |

| NH₃ (Ammonia) | [M+H-NH₃]⁺ | Presence of a primary amino group | |

| C₂H₄O₂ (Acetic Acid) | Varies | Cross-ring cleavages, indicative of ring structure | |

| Sodiated [M+Na]⁺ | Varies | B and Y ions | Glycosidic linkage position (in oligosaccharides) |

| Varies | Cross-ring cleavage ions (A and X) | Linkage position and ring stereochemistry |

This table represents generalized fragmentation behavior for aminosugars. Specific m/z values depend on the exact mass of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound, providing highly accurate mass measurements with low mass errors. researchgate.net This capability allows for the determination of the elemental composition of the parent ion and its fragments, which is essential for differentiating the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas). researchgate.net

In the context of metabolomics and natural product analysis, where this compound may be present in complex biological matrices, HRMS is the technique of choice. researchgate.netnih.gov For example, when studying the biosynthesis of dTDP-3-amino-3,6-dideoxygalactose and its glucose epimer, HRMS is used to confirm the exact mass of the enzymatic products, verifying their identity. acs.org The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers enables the separation of signals that would overlap in lower-resolution instruments, providing high-quality data for metabolite identification. researchgate.net

The precision of HRMS is particularly valuable in confirming the products of chemical synthesis or enzymatic reactions. A study on the synthesis of precursors for 3-amino-3-deoxyglucose (B1673283) and 6-amino-6-deoxyglucose explicitly utilized HRMS to verify the mass of the synthesized compounds, underscoring the technique's importance in carbohydrate chemistry. usu.edu

| Technique | Advantage for this compound Analysis | Typical Mass Accuracy | Research Application Example |

| Orbitrap HRMS | High resolution and fast scan speeds suitable for coupling with liquid chromatography (LC-HRMS). | < 5 ppm | Identifying metabolites in complex biological samples. researchgate.net |

| FT-ICR MS | Highest available resolution and mass accuracy, ideal for resolving complex mixtures and fine isotopic structures. | < 1 ppm | Detailed structural elucidation and confirmation of elemental composition. |

| TOF-MS | High sensitivity and fast acquisition rates. | < 10 ppm | Screening for the presence of the compound in natural product extracts. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical characterization of carbohydrates, including this compound. ipb.ptrsc.org It provides detailed information about the configuration of chiral centers, the conformation of the pyranose ring, and the nature of glycosidic linkages when the sugar is part of a larger structure. doi.org

1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the full structural assignment of this compound and its derivatives. rsc.orgemerypharma.com

1D NMR:

¹H NMR: The proton NMR spectrum provides initial information on the number of unique proton environments. The chemical shifts of anomeric protons (H-1) are particularly diagnostic for the α- or β-configuration. Coupling constants (J-values) between adjacent protons (e.g., J₁,₂) can help determine their dihedral angle and thus the relative stereochemistry. For example, the relative content of gluco and galacto isomers of 3-amino-3,6-dideoxyhexoses in reaction products has been estimated by integrating the distinct α-anomeric ¹H NMR signals. nih.gov The methyl group at the C-6 position gives a characteristic doublet signal in the upfield region of the spectrum. doi.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of the anomeric carbon (C-1) also helps confirm the α/β configuration, while the C-3 signal is shifted due to the attached amino group. The C-6 signal appears as a methyl carbon resonance. doi.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity within a spin system. Starting from an assigned proton, such as the anomeric H-1, one can walk through the entire sugar backbone from H-1 to H-2, H-3, and so on. doi.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is invaluable for assigning carbon resonances based on previously assigned proton signals. doi.orgemerypharma.com The HSQC spectrum can clearly distinguish the C-3/H-3 pair, confirming the location of the amino substitution.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing glycosidic linkages in oligosaccharides by showing a correlation from an anomeric proton of one residue to the linkage-position carbon of the adjacent residue. rsc.org

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a single spin system, not just adjacent ones. This is particularly useful for identifying all the protons belonging to a specific sugar residue in a complex glycan. doi.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, providing information on stereochemistry and 3D structure. For example, a NOESY cross-peak between H-1 and H-3/H-5 can help confirm the anomeric configuration. doi.org

In studies of bacterial O-antigens containing 3-acetamido-3,6-dideoxy-d-glucose, a combination of COSY, TOCSY, NOESY, and HSQC experiments was essential to assign all proton and carbon signals and determine the full structure of the repeating polysaccharide unit. doi.org Similarly, the characterization of products from enzymatic cascades that synthesize dTDP-3-acetamido-3,6-dideoxy-α-d-glucose relies heavily on ¹H and ¹³C NMR analysis. researchgate.net

Isotopic Labeling and Tracing Techniques for Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. For this compound, stable isotopes such as ¹³C or ¹⁵N can be incorporated into the molecule to follow its journey through biosynthetic pathways or its role in cellular metabolism.

The use of stable isotope-labeled compounds, such as ¹³C-labeled glucose, is a well-established method in metabolic research. nih.govisotope.com A similar approach can be applied to this compound. For instance, if a synthetic route to this compound is available, starting materials enriched with stable isotopes (e.g., ¹³C₆-glucose or ¹⁵N-labeled ammonia) could be used to produce an isotopically labeled version of the target compound.

Once administered to a biological system (e.g., a bacterial culture), the labeled compound can be traced using mass spectrometry or NMR spectroscopy.

Mass Spectrometry-based Tracing: The increase in mass due to the isotope (e.g., +1 for each ¹³C or ¹⁵N) allows for the differentiation of the labeled molecule and its downstream metabolites from their unlabeled, endogenous counterparts. This approach can quantify the flux through specific metabolic pathways and identify previously unknown metabolites of the compound. nih.gov

NMR-based Tracing: NMR can detect the presence of isotopes like ¹³C. The incorporation of ¹³C into metabolites can be directly observed in ¹³C NMR spectra, providing detailed information about which atoms in the product molecules are derived from the labeled precursor.

While direct metabolic studies on this compound are not widely published, the methodologies are well-established. For example, glycation isotopic labeling using [¹³C₆]glucose has been successfully used to quantify glycated proteins in human plasma, demonstrating the power of combining isotopic labeling with MS analysis for studying sugar modifications. nih.gov This principle could be adapted to study how this compound is incorporated into bacterial glycans or other metabolic processes.

Development of Specialized Assays for this compound and its Derivatives

The development of specialized assays is essential for quantifying this compound and monitoring its related enzymatic activities, particularly for screening and drug discovery purposes. While specific, commercially available kits for this compound are rare, assays can be developed based on established principles for other sugars.

Enzyme-Coupled Assays: Many sugar assays rely on the enzymatic conversion of the target molecule, which ultimately produces a detectable signal (colorimetric, fluorescent, or luminescent). promega.com For this compound, a potential strategy would involve enzymes from its biosynthetic pathway. For example, if a specific dehydrogenase or aminotransferase acts on this sugar, its activity could be coupled to the reduction of NAD⁺ to NADH, which can be monitored by an increase in absorbance at 340 nm or through a coupled reaction that produces a colored or fluorescent product. A colorimetric assay has been developed for nucleotide sugar 4,6-dehydratases, key enzymes in deoxy sugar biosynthesis, which could be adapted to screen for inhibitors of the this compound pathway. researchgate.net

Luminescent Assays: Modern assays often use luminescence for its high sensitivity and wide dynamic range. bemek.co.il A luminescent glucose uptake assay, for instance, measures the accumulation of 2-deoxyglucose-6-phosphate by coupling its oxidation to a luciferase reaction. promega.com A similar principle could be engineered for this compound, provided a specific kinase and dehydrogenase can be identified and utilized.

Chromatography-Based Assays: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), provides a highly specific and quantitative method. While not a high-throughput screening assay, it is a gold standard for accurately measuring the concentration of the compound in complex mixtures, such as during the characterization of enzymatic reaction products. researchgate.net

| Assay Type | Principle | Potential Application for this compound | Advantages | Disadvantages |

| Colorimetric | Enzyme-coupled reaction produces a colored product measured by absorbance. | Screening for inhibitors of biosynthetic enzymes. | Simple, cost-effective, suitable for microplates. researchgate.net | Lower sensitivity than fluorescent or luminescent methods. |

| Fluorescent | Enzyme-coupled reaction produces a fluorescent product. | Quantifying enzyme kinetics. | High sensitivity, broad applicability. | Potential for interference from fluorescent compounds. |

| Luminescent | Enzyme-coupled reaction generates light via luciferase. | High-throughput screening (HTS) of compound libraries. | Highest sensitivity, wide linear range, low interference. promega.combemek.co.il | Requires specific enzyme reagents, may be more expensive. |

| LC-MS | Chromatographic separation followed by mass spectrometric detection. | Accurate quantification in research settings and validation of other assays. | High specificity and accuracy. researchgate.net | Low throughput, requires expensive instrumentation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.